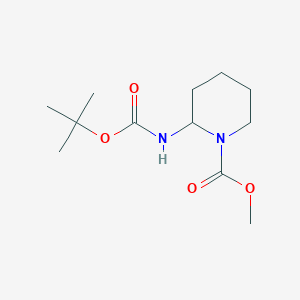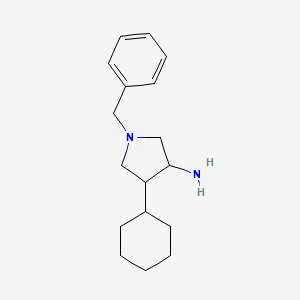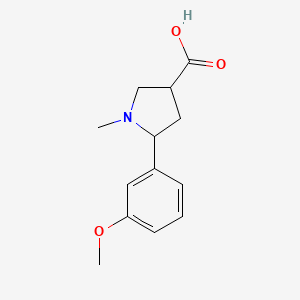
5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a substitution reaction using a suitable methoxyphenyl halide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with aromatic receptors, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate biological activity and influence the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylacetic acid: Similar in structure but lacks the pyrrolidine ring.
3-Methoxyphenylpropionic acid: Contains a propionic acid group instead of the pyrrolidine ring.
3-Methoxyphenylboronic acid: Features a boronic acid group instead of the carboxylic acid group.
Uniqueness
5-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other methoxyphenyl derivatives and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-14-8-10(13(15)16)7-12(14)9-4-3-5-11(6-9)17-2/h3-6,10,12H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
QBOAUOXFAOEXNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1C2=CC(=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14865250.png)
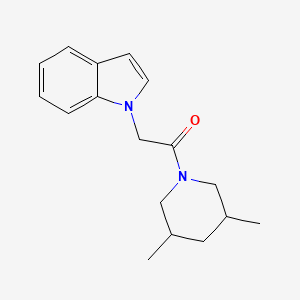

![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-yl)amino]propanoic acid](/img/structure/B14865256.png)
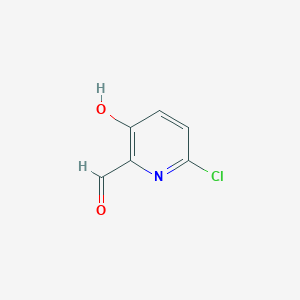
![4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol](/img/structure/B14865268.png)
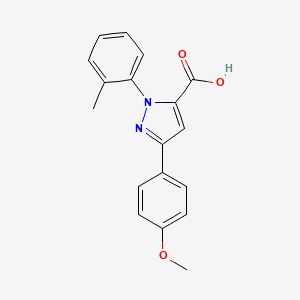
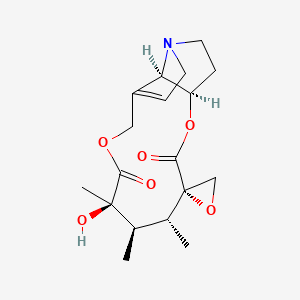
![4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B14865285.png)
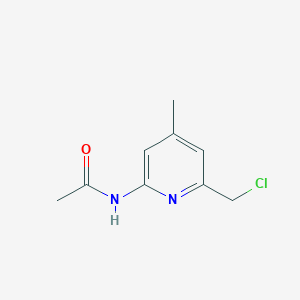
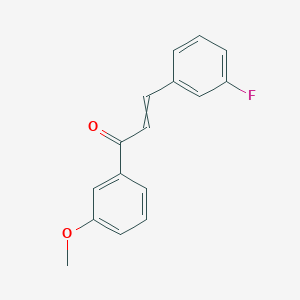
![6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane](/img/structure/B14865300.png)
